

Unveiling SAR103168: A Multi-Kinase Inhibitor Targeting the BCR-Abl Oncoprotein

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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This technical guide provides an in-depth overview of **SAR103168**, a potent multi-kinase inhibitor investigated for its therapeutic potential in myeloid leukemias. **SAR103168** targets several key signaling molecules implicated in cancer, most notably the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). This document summarizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action and Target Profile

SAR103168 is a pyrido[2,3-d]pyrimidine derivative that exerts its anti-leukemic effects by inhibiting a range of tyrosine kinases. Its primary targets include the entire Src kinase family, the Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.^{[1][2]} The inhibition of the constitutively active BCR-Abl tyrosine kinase is central to its mechanism in CML, blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.^[3]

Quantitative Analysis of Kinase Inhibition

While specific biochemical IC₅₀ values for **SAR103168** against BCR-Abl are not publicly available, preclinical studies have consistently described its activity as being in the "nanomolar"

range.[3] This potent inhibition is further supported by its demonstrated effects on downstream signaling molecules.

Target Kinase	IC50 (nM)	Cell Lines / Conditions	Reference
Src Kinase	0.65 ± 0.02	Kinase assay (at 100 μM ATP)	[1]
BCR-Abl	Nanomolar	Acute and chronic myeloid leukemic cells	[3]

Preclinical Efficacy in Myeloid Leukemia

In vitro and in vivo studies have highlighted the therapeutic potential of **SAR103168** in both acute myeloid leukemia (AML) and CML.

Cellular Effects

In cell-based assays, **SAR103168** demonstrated potent anti-proliferative and pro-apoptotic activity in AML and CML cell lines at nanomolar concentrations.[1][3] Furthermore, the compound was shown to inhibit the proliferation of leukemic progenitor cells from a significant majority of AML patient samples, including those with poor-prognosis cytogenetics.[1]

In Vivo Activity

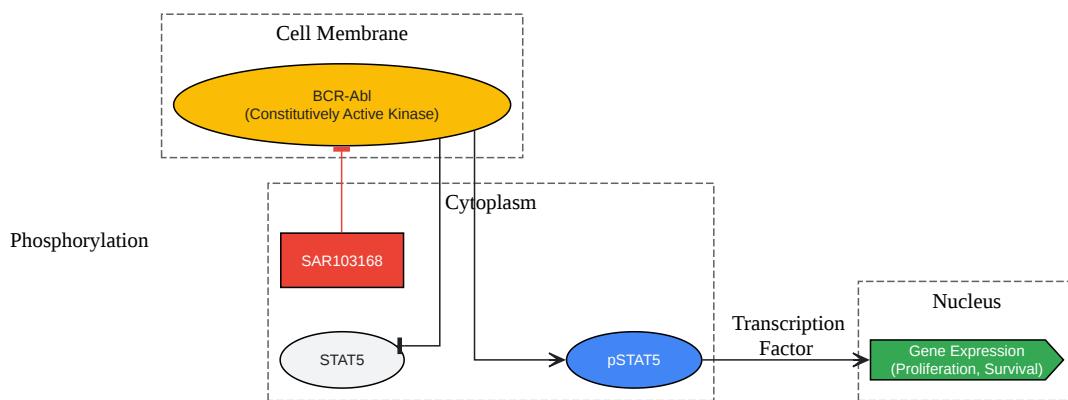
Animal models have corroborated the in vitro findings. Administration of **SAR103168** resulted in tumor regression in xenograft models using human AML and CML cell lines.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1]

Signaling Pathways and Experimental Workflows

BCR-Abl Signaling Pathway and Inhibition by SAR103168

The BCR-Abl oncprotein activates a cascade of downstream signaling pathways crucial for leukemic cell survival and proliferation. A key substrate of BCR-Abl is STAT5, which, upon

phosphorylation, translocates to the nucleus to regulate gene expression. **SAR103168** has been shown to inhibit the phosphorylation of STAT5 in leukemic cells.[1]

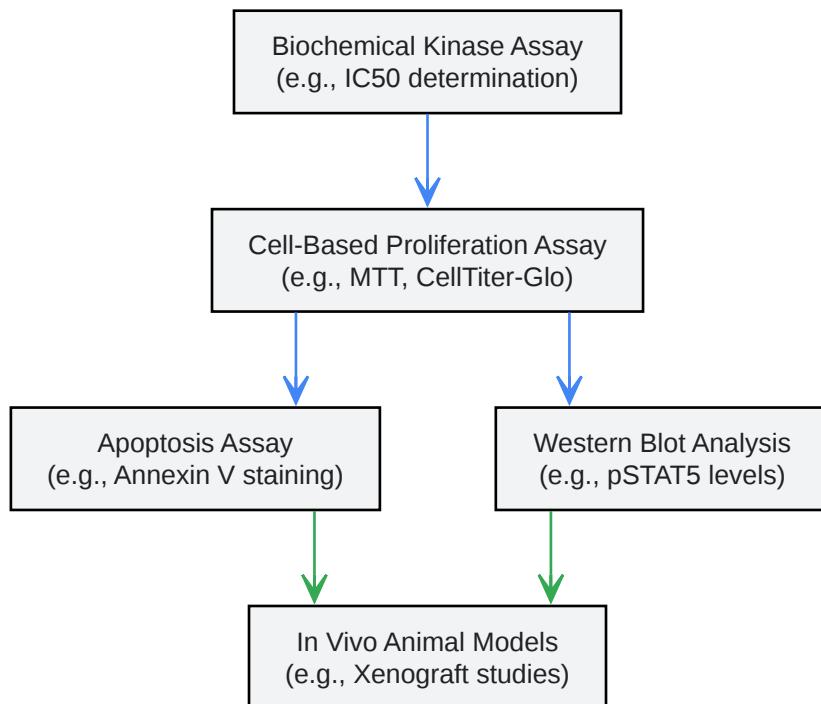


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Caption: BCR-Abl signaling pathway and the inhibitory action of **SAR103168**.

General Experimental Workflow for Evaluating Kinase Inhibitors

The evaluation of a kinase inhibitor like **SAR103168** typically follows a multi-step process, from initial biochemical assays to cellular and *in vivo* studies.



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